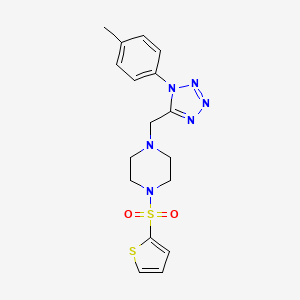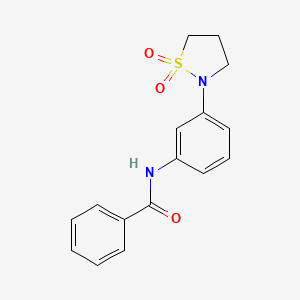
Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” is a chemical compound used in the pharmaceutical industry . It is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It can also be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The raw material, 3,4-dimethoxyaniline, is first converted into an aniline compound through nitrification and iron powder reduction. Then, with Ethyl chloroformate, in Feldalat NM condition cyclization, 4-hydroxyquinoline compounds are prepared. After three Chlorethoxyfos chloro, 4-chloro-6,7-dimethoxy-quinoline is obtained .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code:1S/C13H12ClNO4/c1-17-11-4-7-8 (14)5-10 (13 (16)19-3)15-9 (7)6-12 (11)18-2/h4-6H,1-3H3 . The molecular weight of the compound is 281.7 . Chemical Reactions Analysis
“this compound” is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It can also be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular weight of 281.7 .作用機序
The mechanism of action of Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate is not fully understood. However, several studies have suggested that the compound exerts its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have reported that this compound can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to modulate the expression of several proteins involved in cancer progression, including p53, Bcl-2, and cyclin D1.
実験室実験の利点と制限
Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other anticancer agents. However, this compound also has some limitations. The compound is relatively unstable and can degrade over time, which may affect the reproducibility of results. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate. One potential avenue of research is the development of new formulations of this compound that improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits. Finally, studies are needed to investigate the in vivo efficacy of this compound and its potential toxicity in animal models.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic benefits, particularly in the treatment of cancer. While the mechanism of action of this compound is not fully understood, the compound has been shown to possess anticancer, antimicrobial, and antifungal properties. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
合成法
Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate is synthesized through a multi-step process involving the condensation of 4-chloro-6,7-dimethoxyquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate has been extensively studied for its potential therapeutic benefits, particularly in the treatment of cancer. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Safety and Hazards
The safety information for “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-11-4-7-8(14)5-10(13(16)19-3)15-9(7)6-12(11)18-2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLLJVUVWKJFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2997663.png)
![N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2997664.png)
![6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2997666.png)

![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B2997670.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine](/img/structure/B2997674.png)


![(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one](/img/structure/B2997679.png)

![6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid](/img/structure/B2997684.png)
